molecular formula C10H13ClN2OS B1364349 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide CAS No. 650592-73-7

2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide

Cat. No.: B1364349
CAS No.: 650592-73-7
M. Wt: 244.74 g/mol
InChI Key: AJCKEQISKDYDRN-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide is a useful research compound. Its molecular formula is C10H13ClN2OS and its molecular weight is 244.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • Antimicrobial Nano-Materials : Derivatives of 2-Chloro-N-(benzothiazole-2-yl)acetamides, including those similar to the specified compound, showed promising antimicrobial activities, particularly against fungi (Mokhtari & Pourabdollah, 2013).

Potential in Solar Cell Technology

  • Photovoltaic Efficiency : Certain analogs, such as N-(6-methyl-2-pyridyl)-2-[6-(2-chlorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, demonstrated potential as photosensitizers in dye-sensitized solar cells, indicating good light harvesting and energy conversion efficiencies (Mary et al., 2020).

Analgesic Activity

  • Analgesic Properties : Some acetamide derivatives related to the specified compound exhibited significant analgesic effects in various pain models (Kaplancıklı et al., 2012).

Anticancer Activity

  • Anticancer Potential : Derivatives containing the benzothiazole moiety, including similar structures, have been investigated for their anticancer activities. Certain compounds demonstrated significant effects on various cancer cell lines (Havrylyuk et al., 2010).

Properties

IUPAC Name

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h6H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKEQISKDYDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391873
Record name 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650592-73-7
Record name 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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